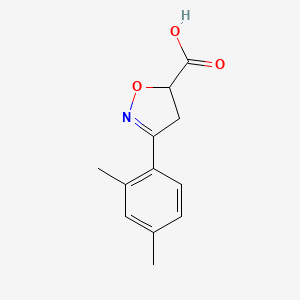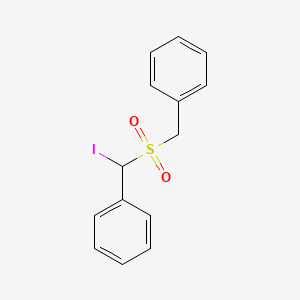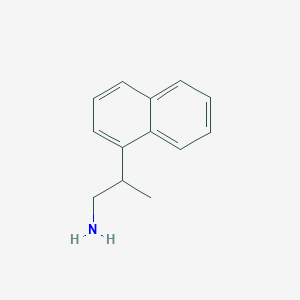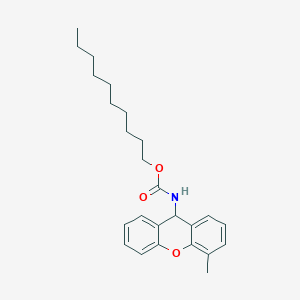
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate is an organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a decyl group attached to the nitrogen atom of the carbamate moiety, which is further linked to a 4-methyl-9H-xanthen-9-yl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of decyl isocyanate with 4-methyl-9H-xanthene-9-amine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Preparation of 4-methyl-9H-xanthene-9-amine: This intermediate can be synthesized by the reduction of 4-methyl-9H-xanthene-9-one using a reducing agent such as sodium borohydride.
Reaction with decyl isocyanate: The 4-methyl-9H-xanthene-9-amine is then reacted with decyl isocyanate in an inert solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The decyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Xanthone derivatives with various substituents.
Reduction: 4-methyl-9H-xanthene-9-ylamine and decylamine.
Substitution: Various alkyl or aryl carbamates.
Aplicaciones Científicas De Investigación
Decyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of decyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can interact with various enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The decyl group can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- Dodecyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Hexyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Octyl N-(4-methyl-9H-xanthen-9-yl)carbamate
Uniqueness
This compound is unique due to its specific decyl group, which imparts distinct physicochemical properties compared to its analogs. The length of the alkyl chain can influence the compound’s solubility, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
7467-15-4 |
|---|---|
Fórmula molecular |
C25H33NO3 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
decyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C25H33NO3/c1-3-4-5-6-7-8-9-12-18-28-25(27)26-23-20-15-10-11-17-22(20)29-24-19(2)14-13-16-21(23)24/h10-11,13-17,23H,3-9,12,18H2,1-2H3,(H,26,27) |
Clave InChI |
XQMVVBXFSGIEQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


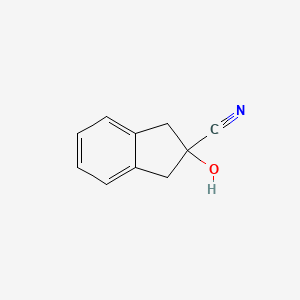
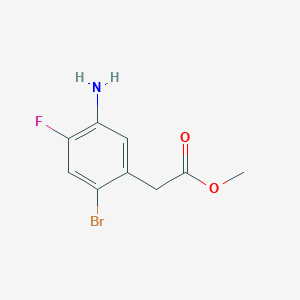
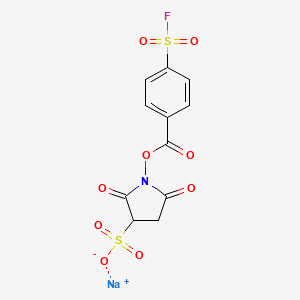
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)

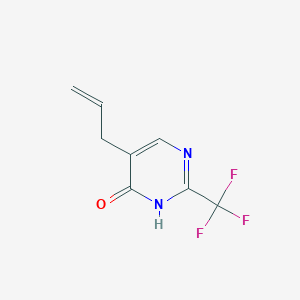

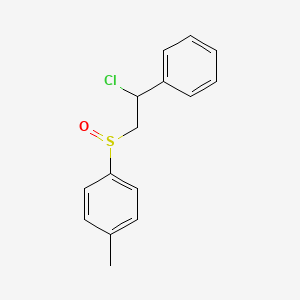
![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
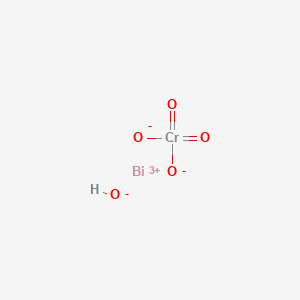
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
